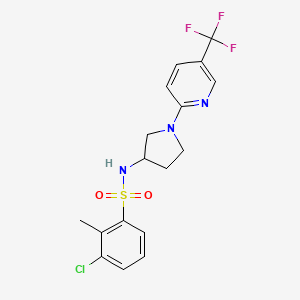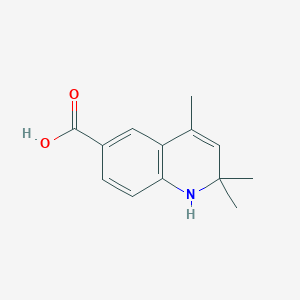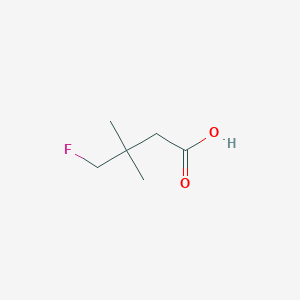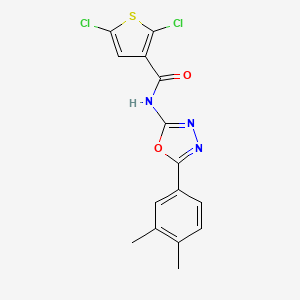![molecular formula C27H24FN3O4S B2733104 3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one CAS No. 896683-67-3](/img/structure/B2733104.png)
3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure would be based on the quinazolinone core, with the various groups attached at the appropriate positions. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The reactivity of the compound would depend on the specific functional groups present. For example, the quinazolinone core might undergo reactions typical of carbonyl compounds, while the fluorophenyl group might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors influencing these properties might include the presence of polar and nonpolar groups, the size and shape of the molecule, and the specific functional groups present .Scientific Research Applications
Disposition and Metabolism in Humans
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is under development for the treatment of insomnia, showing the disposition and metabolism in humans through an open-label study. The elimination occurs primarily via the feces, with a significant role played by unusual metabolites, highlighting the complex biotransformation pathways involved in its pharmacokinetics (Renzulli et al., 2011).
Neuroinflammation in Schizophrenia-Related Psychosis
A PET study using 11C-(R)-PK11195 suggests that neuroinflammation, indicated by the activation of microglia cells, may play a significant role in the pathophysiology of schizophrenia during psychosis. This finding supports the hypothesis that inflammation mechanisms could be involved in psychiatric conditions, providing a potential target for therapeutic interventions (Doorduin et al., 2009).
Imaging Neurofibrillary Tangles in Alzheimer's Disease
18F-MK-6240, a PET tracer targeting neurofibrillary tangles, demonstrates high selectivity and favorable kinetics for imaging Alzheimer's disease pathology. The tracer's ability to differentiate between healthy elderly subjects and those with Alzheimer's suggests its utility in diagnosing and monitoring the progression of neurodegenerative diseases (Lohith et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c28-20-4-1-18(2-5-20)16-36-27-29-23-7-6-21(30-9-11-33-12-10-30)14-22(23)26(32)31(27)15-19-3-8-24-25(13-19)35-17-34-24/h1-8,13-14H,9-12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPPXCVGTWHIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2733022.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)
![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)
![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)
![Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate](/img/structure/B2733032.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2733034.png)



![2-Chloro-N-[4-(cyclopropylmethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2733041.png)

